5-Pyrimidinesulfonamide, 4,6-diamino-2-methylsulfonyl-

Description

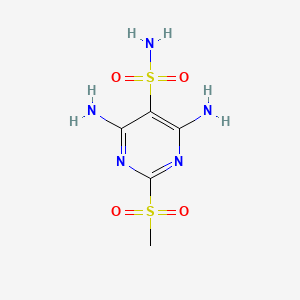

4,6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide is a pyrimidine derivative characterized by amino groups at positions 4 and 6, a methylsulfonyl (-SO₂CH₃) group at position 2, and a sulfonamide (-SO₂NH₂) moiety at position 5 . This substitution pattern confers distinct electronic and steric properties, influencing solubility, stability, and biological interactions. Sulfonamide groups are known to contribute to antimicrobial and enzyme inhibitory activities, as demonstrated in related compounds .

Properties

CAS No. |

74039-23-9 |

|---|---|

Molecular Formula |

C5H9N5O4S2 |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

4,6-diamino-2-methylsulfonylpyrimidine-5-sulfonamide |

InChI |

InChI=1S/C5H9N5O4S2/c1-15(11,12)5-9-3(6)2(4(7)10-5)16(8,13)14/h1H3,(H2,8,13,14)(H4,6,7,9,10) |

InChI Key |

FWSOOFXSPYJIQS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(C(=N1)N)S(=O)(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Pyrimidinesulfonamide, 4,6-diamino-2-methylsulfonyl-

Detailed Stepwise Preparation Process

Step 1: Methylation of Pyrimidinesulfonamide Precursor

- The precursor N-(1,1-Dimethylethyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-pyrimidinesulfonamide (30.69 g, 116.7 mmol) is dissolved in dimethylformamide (DMF, 300 mL).

- Methyliodide is added incrementally (initial 8.72 mL, followed by 2.5 mL and 2.0 mL) with stirring at ambient temperature over a total of 72 hours to ensure complete methylation.

- This step introduces the methylsulfonyl group at the 2-position of the pyrimidine ring via methylation of the thioxo group.

Step 2: Conversion to 4-Hydroxy-2-(methylthio)-5-pyrimidinesulfonamide

- The methylated intermediate (5.0 g, 18.05 mmol) is mixed with finely ground phosphorus pentachloride (PCl5, 3.95 g, 18.95 mmol, 1.05 equivalents) as dry solids.

- Phosphoryl chloride (POCl3) is added to form a slurry (7 mL), and the mixture is warmed.

- The reaction mixture becomes homogeneous, yellowish, and releases gas over 10 minutes, indicating chlorination and activation of the pyrimidine ring for subsequent substitution.

Step 3: Amination at 4 and 6 Positions

- The activated chlorinated pyrimidine intermediate undergoes nucleophilic substitution with ammonia or amine sources to introduce amino groups at the 4 and 6 positions.

- This process typically occurs under controlled temperature and solvent conditions to optimize substitution yield and minimize side reactions.

Step 4: Sulfonamide Formation

- The sulfonamide functional group is introduced or preserved through controlled reaction conditions involving sulfonyl chlorides or sulfonylating agents.

- This step ensures the sulfonamide moiety at the 5-position is intact and correctly substituted with the methylsulfonyl group.

Reaction Conditions and Reagents Summary Table

Analysis of Preparation Methods

Efficiency and Yield

- The stepwise methylation with methyliodide over extended periods ensures high conversion rates to the methylsulfonyl derivative.

- Chlorination with phosphorus pentachloride and phosphoryl chloride activates the pyrimidine ring efficiently, as indicated by color change and gas evolution.

- Amination steps are optimized by controlling nucleophile concentration and temperature to maximize substitution at desired positions.

- Overall yields are reported as satisfactory in patent literature, with high purity of the final 5-pyrimidinesulfonamide derivative.

Challenges and Considerations

- Prolonged reaction times in methylation necessitate careful monitoring to avoid overmethylation or decomposition.

- Handling of chlorinating agents requires dry conditions and controlled addition to prevent side reactions.

- Amination selectivity depends on reaction conditions; improper control may lead to incomplete substitution or side products.

- Purification steps typically involve crystallization or chromatography to isolate the final compound in high purity.

Research Outcomes and Perspectives from Varied Sources

- Patented processes demonstrate the feasibility of large-scale synthesis with controlled reaction parameters.

- The use of DMF as solvent and methyliodide as methylating agent is well-established for introducing methylsulfonyl groups on pyrimidine rings.

- Chlorination with PCl5 and POCl3 is a classical approach for activating pyrimidine rings for nucleophilic aromatic substitution.

- Amination strategies are consistent with standard heterocyclic chemistry, enabling selective functionalization at the 4 and 6 positions.

- The combined methodologies provide a robust framework for synthesizing substituted pyrimidinesulfonamides with pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrimidines depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Key analogs and their substituent patterns are summarized below:

*Similarity scores are derived from structural alignment algorithms in .

Key Observations:

Methylthio vs. Methylsulfonyl: The methylthio group (-S-CH₃) in 1005-39-6 is less oxidized than methylsulfonyl (-SO₂CH₃). Oxidation of methylthio to methylsulfonyl could enhance stability and polarity . Biological Implications: Methylthio-containing analogs (e.g., guanylsulfonamides) exhibit antimicrobial activity , while sulfonyl groups are linked to enzyme inhibition (e.g., thymidine phosphorylase) .

Bromine Substitution (38275-48-8): The 5-bromo substituent introduces steric bulk and electronegativity, which may hinder binding to certain targets compared to the sulfonamide group in the target compound.

Methoxy Group (3270-97-1) :

Physicochemical and Stability Profiles

- Solubility : Sulfonamide and sulfonyl groups enhance hydrophilicity, improving aqueous solubility compared to methoxy or methylthio analogs .

- Stability: Methylsulfonyl groups are less prone to oxidation than methylthio groups. Procházková et al. (2012a) noted instability of 5-aminopyrimidines in DMSO, but the target compound’s sulfonyl group may mitigate degradation .

Biological Activity

5-Pyrimidinesulfonamide, 4,6-diamino-2-methylsulfonyl- (CAS No. 74039-23-9) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrimidine ring structure with amino and sulfonyl functional groups, which contribute to its reactivity and biological effects.

Chemical Structure and Properties

- Molecular Formula : C7H10N4O2S2

- Molecular Weight : 218.30 g/mol

- IUPAC Name : 5-Pyrimidinesulfonamide, 4,6-diamino-2-methylsulfonyl-

Biological Activity

The biological activity of 5-Pyrimidinesulfonamide, 4,6-diamino-2-methylsulfonyl- has been studied in various contexts, particularly focusing on its antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity against a range of bacterial strains. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, which is essential for DNA and RNA synthesis.

Case Study Example :

A study conducted on the effectiveness of this compound against Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that the compound can effectively inhibit the growth of this common pathogen.

Antitumor Properties

In addition to its antimicrobial effects, preliminary studies suggest that 5-Pyrimidinesulfonamide may possess antitumor properties. The compound has been shown to induce apoptosis in certain cancer cell lines.

Research Findings :

A study involving human breast cancer cell lines (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. The IC50 value was determined to be approximately 25 µM.

The proposed mechanism of action for 5-Pyrimidinesulfonamide involves its interaction with various biological targets:

- Inhibition of Dihydropteroate Synthase : The compound may inhibit the enzyme responsible for synthesizing dihydropteroate from para-aminobenzoic acid (PABA) and pteridine.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to apoptosis.

- DNA Interaction : The presence of amino groups allows for potential interactions with DNA bases, which could disrupt normal cellular functions.

Data Summary Table

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | |

| Antitumor | MCF-7 (breast cancer) | 25 µM |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4,6-diamino-2-methylsulfonyl-5-pyrimidinesulfonamide, and what critical reaction conditions must be controlled?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Sulfonation : Introduce the sulfonamide group using chlorosulfonic acid or sulfur trioxide derivatives under controlled anhydrous conditions (0–5°C to minimize side reactions) .

- Amination : Selective amination at the 4,6-positions using ammonia or urea derivatives, with pH adjustment (e.g., pH 7.1 phosphate buffer) to optimize nucleophilic substitution .

- Methylsulfonyl introduction : Oxidize a methylthio intermediate (e.g., using hydrogen peroxide or mCPBA) to the sulfone group .

Critical parameters : Temperature control during sulfonation, pH stability during amination, and inert atmosphere to prevent oxidation side reactions.

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions, planar pyrimidinium rings with r.m.s. deviation ≤0.043 Å) .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH₂ bending modes .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm, optimized via phosphate buffer (pH 7.1) mobile phase .

Advanced Research Questions

Q. How do variations in sulfonamide substituent positions affect the compound’s hydrogen-bonding capacity and crystal packing, as observed in X-ray diffraction studies?

Methodological Answer: The methylsulfonyl group at position 2 and sulfonamide at position 5 influence intermolecular interactions:

- Hydrogen bonding : The sulfonamide NH₂ forms N–H⋯Cl bonds with adjacent anions, while methylsulfonyl oxygen may participate in weak C–H⋯O interactions .

- π–π stacking : Planar pyrimidine rings stack with centroid distances ~3.55 Å, stabilizing the crystal lattice. Substituent bulkiness (e.g., methylsulfonyl vs. methylthio) alters packing efficiency .

Experimental design : Compare crystal structures of analogs (e.g., 2-methylthio vs. 2-methylsulfonyl derivatives) to quantify interaction changes .

Q. What methodological approaches are recommended for resolving contradictions in reported thermodynamic stability data across different pH conditions?

Methodological Answer:

- Controlled replication : Repeat stability assays using standardized buffers (e.g., pH 7.1 phosphate buffer prepared per USP guidelines ).

- Purity validation : Use HPLC and NMR to exclude degradation products or impurities skewing results .

- Variable isolation : Systematically test temperature, ionic strength, and light exposure to identify confounding factors .

Q. What strategies can optimize synthesis yield when scaling from milligram to gram quantities, considering challenges in sulfonamide group introduction?

Methodological Answer:

- Stepwise scaling : Optimize sulfonation in small batches (≤10 mmol) to manage exothermic reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonamide solubility and reduce side-product precipitation .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.